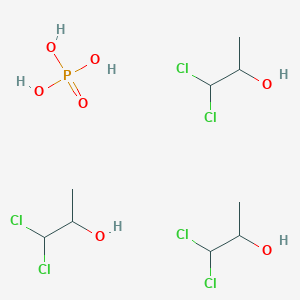![molecular formula C24H33N3O4 B12541696 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid CAS No. 672308-56-4](/img/structure/B12541696.png)
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement, including an ethoxy group, a pyridinyl diazenyl group, and a phenoxy undecanoic acid chain. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenol with undecanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(pyridin-4-yldiazenyl)phenoxy]ethanol
- 11-[2-ethoxy-4-(pyridin-4-yldiazenyl)phenoxy]undecanoic acid
Uniqueness
Compared to similar compounds, 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
672308-56-4 |
|---|---|
Formule moléculaire |
C24H33N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
11-[2-ethoxy-4-(pyridin-4-yldiazenyl)phenoxy]undecanoic acid |
InChI |
InChI=1S/C24H33N3O4/c1-2-30-23-19-21(27-26-20-14-16-25-17-15-20)12-13-22(23)31-18-10-8-6-4-3-5-7-9-11-24(28)29/h12-17,19H,2-11,18H2,1H3,(H,28,29) |
Clé InChI |
GLXYKPKWQMCLIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
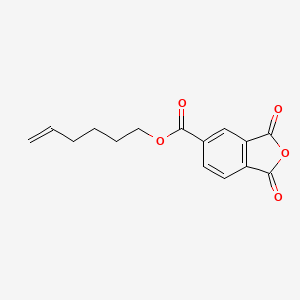
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
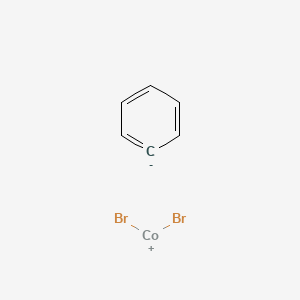
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
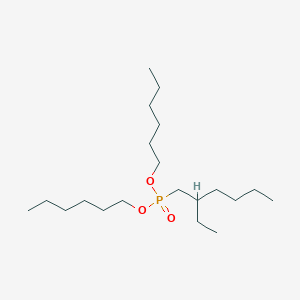
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
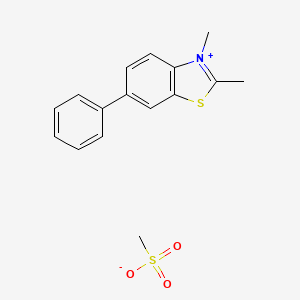
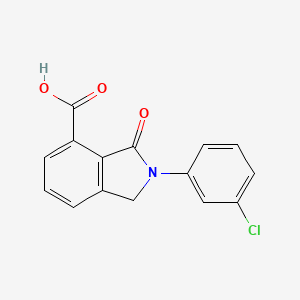
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
